![molecular formula C22H18N2O2S2 B3954267 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954267.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide
Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide, also known as MBPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MBPA is a member of the benzothiazole family and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the activation of nuclear factor-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been shown to activate the AMP-activated protein kinase pathway, which plays a role in cellular energy metabolism and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Moreover, this compound has been shown to reduce the levels of inflammatory cytokines and increase the activity of antioxidant enzymes in cells. In vivo studies have demonstrated that this compound can reduce inflammation, oxidative stress, and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. Additionally, this compound has been shown to be stable under a wide range of conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, this compound has not been extensively studied for its pharmacokinetic properties, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide. One area of research is to investigate the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion. This information can help to determine the optimal dosing regimen and potential therapeutic applications of this compound. Another area of research is to investigate the molecular targets of this compound and its mechanism of action in different cell types. This information can help to identify new therapeutic targets and potential drug combinations. Additionally, further studies are needed to investigate the safety and efficacy of this compound in preclinical and clinical trials.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to possess antioxidant properties by reducing the levels of reactive oxygen species and increasing the activity of antioxidant enzymes. Additionally, this compound has been found to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-26-16-12-13-18-19(14-16)28-22(23-18)24-21(25)20(15-8-4-2-5-9-15)27-17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHBEUNSZFMQGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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